molecular formula C19H34NO5P B589725 rac FTY720-d4 Phosphate CAS No. 1794828-93-5

rac FTY720-d4 Phosphate

Número de catálogo B589725
Número CAS: 1794828-93-5
Peso molecular: 391.481
Clave InChI: LRFKWQGGENFBFO-ONNKGWAKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac FTY720-d4 Phosphate, also known as 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate), is a biochemical used for proteomics research . It has a molecular weight of 391.48 and a molecular formula of C19H30D4NO5P .


Synthesis Analysis

FTY720 is phosphorylated to (S)-fingolimod phosphate (FTY720-P) by sphingosine kinase 2 (SK2). A phenylene moiety in FTY720’s side chain confers potent immunosuppressive activity . A series of 30 new analogs maintaining the backbone structure of FTY720 were synthesized by a very simple method .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H30D4NO5P . This indicates that it contains 19 carbon atoms, 30 hydrogen atoms, 4 deuterium atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 phosphorus atom .


Chemical Reactions Analysis

FTY720 is phosphorylated to (S)-fingolimod phosphate (FTY720-P) by sphingosine kinase 2 (SK2). This phosphorylation is a key step in the mechanism of action of FTY720 .


Physical And Chemical Properties Analysis

This compound is a solid substance. It should be stored at -20° C. Its melting point is between 202-208° C (dec.) .

Aplicaciones Científicas De Investigación

Oral Fingolimod in Multiple Sclerosis

Fingolimod has shown efficacy in treating relapsing multiple sclerosis (MS). A study reported significant reductions in gadolinium-enhanced lesions and annualized relapse rate compared to placebo, with extended treatment up to 2 years being well-tolerated and associated with low relapse rates and lesion activity. The study emphasized fingolimod's role in the management of MS over an extended period (O'Connor et al., 2009).

FTY720 in Renal Transplantation

In the context of renal transplantation, FTY720 was evaluated for its efficacy and safety as an immunomodulator. A phase 2a study found FTY720 to be effective in preventing acute rejection, comparable to mycophenolate mofetil, when used in combination with cyclosporine and corticosteroids. The study highlighted a dose-related effectiveness and a manageable safety profile (Tedesco-Silva et al., 2005).

FTY720 Attenuates Angiotensin II-Induced Podocyte Damage

Another study demonstrated FTY720's protective effects against kidney damage, specifically in attenuating podocyte injury induced by angiotensin II. This was achieved through the downregulation of inflammatory cytokines, suggesting FTY720's potential in treating chronic kidney disease conditions by modulating inflammatory responses (Su et al., 2017).

Pharmacokinetics and Pharmacological Responses of FTY720

Investigations into the pharmacokinetics and pharmacological responses of FTY720 in healthy subjects have provided insights into its systemic effects, including a moderate decrease in peripheral blood lymphocyte count and a transient decrease in heart rate. These studies are crucial for understanding FTY720's mode of action and guiding its clinical use (Kovarik et al., 2004).

Direcciones Futuras

FTY720 has emerged as a potential anticancer drug. It induces reactive oxygen species (ROS) and apoptosis, which is largely independent of its property as an S1P modulator . Future directions may lead to the best use of FTY720 and ROS-targeted strategies as a promising cancer treatment .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac FTY720-d4 Phosphate involves the reaction of rac FTY720-d4 with phosphoric acid.", "Starting Materials": [ "rac FTY720-d4", "Phosphoric acid" ], "Reaction": [ "1. To a solution of rac FTY720-d4 (X g) in dry THF (Y mL) at -78°C, add n-BuLi (Z mL, A M) dropwise.", "2. Stir the reaction mixture for 1 hour at -78°C.", "3. Add dry DMF (B mL) dropwise to the reaction mixture at -78°C.", "4. Stir the reaction mixture for 30 minutes at -78°C.", "5. Add phosphoric acid (C g) to the reaction mixture at -78°C.", "6. Stir the reaction mixture for 2 hours at -78°C.", "7. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.", "8. Quench the reaction mixture with saturated aqueous NH4Cl solution (D mL).", "9. Extract the organic layer with EtOAc (E mL) and wash with brine (F mL).", "10. Dry the organic layer over MgSO4 and concentrate under reduced pressure.", "11. Purify the residue by column chromatography to obtain rac FTY720-d4 Phosphate as a white solid." ] }

Número CAS

1794828-93-5

Fórmula molecular

C19H34NO5P

Peso molecular

391.481

Nombre IUPAC

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/i15D2,16D2

Clave InChI

LRFKWQGGENFBFO-ONNKGWAKSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N

Sinónimos

2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate);  2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 Mono(dihydrogen phosphate) Ester;  FTY720-P-d4;  FTY-P-d4; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.